2-(2-bromophenyl)-3H-indol-3-one
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Overview
Description
2-(2-Bromophenyl)-3H-indol-3-one is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an indole core structure. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-3H-indol-3-one typically involves the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 2-bromobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting acylated product undergoes cyclization to form the indole core. This can be achieved through various methods, including the use of strong acids or bases.
Oxidation: The final step involves the oxidation of the indole intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3H-indol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole core can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromophenyl)-3H-indol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromoindole: Similar structure but lacks the phenyl ring.
3-Bromoindole: Bromine atom is attached to the indole core instead of the phenyl ring.
2-Phenylindole: Lacks the bromine atom.
Uniqueness
2-(2-Bromophenyl)-3H-indol-3-one is unique due to the presence of both the bromine atom and the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
325765-87-5 |
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Molecular Formula |
C14H8BrNO |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
2-(2-bromophenyl)indol-3-one |
InChI |
InChI=1S/C14H8BrNO/c15-11-7-3-1-5-9(11)13-14(17)10-6-2-4-8-12(10)16-13/h1-8H |
InChI Key |
SIBAPNIUSJXXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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